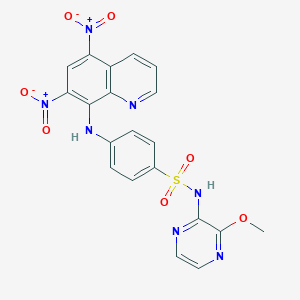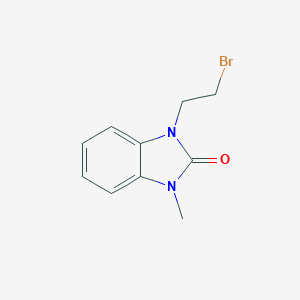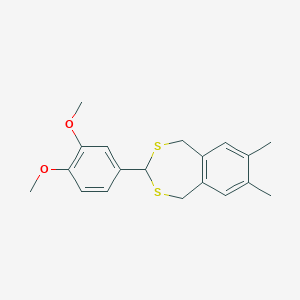![molecular formula C28H25NO4S B378518 ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 312528-65-7](/img/structure/B378518.png)
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the biphenyl and 2-methylphenoxyacetyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various coupling agents. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Unique due to its specific substituents and structural features.
Other Thiophene Derivatives: Compounds like thiophene-2-carboxylate, thiophene-3-carboxylate, and their various substituted analogs.
Uniqueness
This compound stands out due to the combination of the biphenyl and 2-methylphenoxyacetyl groups, which may impart unique chemical and biological properties compared to other thiophene derivatives.
Eigenschaften
CAS-Nummer |
312528-65-7 |
|---|---|
Molekularformel |
C28H25NO4S |
Molekulargewicht |
471.6g/mol |
IUPAC-Name |
ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25NO4S/c1-3-32-28(31)26-23(22-15-13-21(14-16-22)20-10-5-4-6-11-20)18-34-27(26)29-25(30)17-33-24-12-8-7-9-19(24)2/h4-16,18H,3,17H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
CXNQSKCKDNHEFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4C |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2-methoxyanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B378436.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B378438.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B378439.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B378440.png)
![1-({[1-(4-methylphenyl)-1H-benzimidazol-5-yl]imino}methyl)-2-naphthol](/img/structure/B378441.png)
![Ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B378443.png)
![[3,4,5-Triacetyloxy-6-[4-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylcarbamoyl]-2-methoxyphenoxy]oxan-2-yl]methyl acetate](/img/structure/B378445.png)

![Ethyl 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B378448.png)
![2-(1-{2-[(4-methylbenzoyl)oxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate](/img/structure/B378449.png)
![2,4-diethyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B378453.png)


![2-[(4-chlorophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B378457.png)
